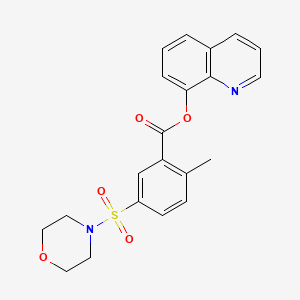
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to have a variety of biochemical and physiological effects.
作用机制
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone acts as a positive allosteric modulator of GABA receptors. It enhances the binding of GABA to the receptor, which results in an increase in the inhibitory effects of GABA on the central nervous system. This mechanism of action is similar to that of benzodiazepines, but 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been shown to have a more selective effect on certain subtypes of GABA receptors.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, which results in an overall decrease in neuronal activity. This decrease in neuronal activity has been shown to have anxiolytic and sedative effects. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has also been shown to have anticonvulsant effects, which may be due to its ability to enhance the inhibitory effects of GABA on the central nervous system.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone in lab experiments is that it has a well-established synthesis method and has been extensively studied for its potential use in scientific research. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone is that it has a relatively short half-life in vivo, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone. One direction is to investigate the potential therapeutic uses of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone in the treatment of anxiety, depression, and addiction. Another direction is to investigate the effects of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone on cognition and memory and to explore its potential use as a cognitive enhancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone and to investigate its potential use in combination with other drugs.
合成方法
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-pyrrolidinone in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to yield 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone. This synthesis method has been well-established and has been used in numerous studies to produce high-quality 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone.
科学研究应用
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of GABAergic neurotransmission. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been used in studies investigating the role of GABA receptors in anxiety, depression, and addiction. It has also been used in studies investigating the effects of GABA receptor agonists and antagonists on cognition and memory.
属性
IUPAC Name |
1-(4-chlorobenzoyl)-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-6-13(7-9-14)17(21)19-15(10-11-16(19)20)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWOZSXXJIVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351513 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5219478.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)

